molecular formula C11H14F3N3 B1465822 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine CAS No. 1271707-10-8

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine

Cat. No. B1465822
CAS RN: 1271707-10-8
M. Wt: 245.24 g/mol
InChI Key: QVHOCLHCFGAPHJ-UHFFFAOYSA-N
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Description

The compound “1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 565453-20-5 . It has a molecular weight of 245.25 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

The compound “1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” is a powder at room temperature . It has a molecular weight of 245.25 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Supramolecular Chemistry

This compound serves as a flexible bidentate N,N-ligand, which is widely applied in supramolecular chemistry. The introduction of the trifluoromethyl group enhances the electronic properties and solubility, which is crucial for creating complex molecular assemblies .

Catalysis

In catalysis, the ligands derived from this compound can be used to influence reaction pathways and rates. The trifluoromethyl group can alter the lipophilicity of the compound, affecting the catalytic activity in organic reactions .

Ion Sensing

The compound’s derivatives are utilized in ion sensing applications. Their ability to bind selectively with certain ions makes them valuable in the development of sensors for detecting specific ions in various environments .

Luminescent Properties

Metal complexes involving this compound exhibit luminescent properties. These properties are beneficial for creating materials that can be used in light-emitting devices and as markers in biological imaging .

Cytotoxic Activity

Some derivatives of this compound have shown cytotoxic activity, making them potential candidates for research in cancer therapy. Their ability to bind with DNA molecules can be leveraged to design drugs that target cancer cells .

Disease Control

Derivatives of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine are used in the development of compounds that prevent the spread of diseases such as malaria, dengue fever, or the Zika virus, which are carried by mosquitoes.

Fungicidal Activity

Research has been conducted on pyrimidinamine derivatives containing the pyridin-2-yloxy moiety for their fungicidal activity. These studies are crucial for agriculture and the management of fungal diseases in plants .

Synthesis of Novel Hybrid Molecules

The compound is used as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids are investigated for their potential treatment of Hepatitis C, showcasing the compound’s role in medicinal chemistry .

Safety and Hazards

The compound “1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHOCLHCFGAPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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